Technical Guide: Methyl-13C Acetic Anhydride in Structural Biology & Drug Development
Technical Guide: Methyl-13C Acetic Anhydride in Structural Biology & Drug Development
Topic: Methyl-13C labeled acetic anhydride suppliers Content Type: In-depth Technical Guide
Executive Summary
Methyl-13C labeled acetic anhydride (
This guide provides a technical breakdown of the supplier landscape, critical quality specifications, and a self-validating protocol for chemical acetylation, designed for researchers in drug discovery and structural elucidation.
Part 1: Critical Technical Specifications
Before selecting a supplier, researchers must define the required isotopic topology. "Methyl-labeled" strictly refers to labeling at the C2 position of the acetyl group.
1.1 The Isotopomer Profile
-
Chemical Name: Acetic anhydride-2,2'-
[2][3][4][5][6] -
Linear Formula: (
CO) O[3] -
Molecular Weight: 104.07 g/mol (vs. 102.09 unlabeled)
-
Target Enrichment:
99 atom % [6][7] -
Chemical Purity:
98% (CP) -
Key Impurity: Acetic acid-2-
(Hydrolysis product)
1.2 Quality Criticality: The Hydrolysis Vector
The primary failure mode in
-
The Risk: Acetic anhydride is moisture-sensitive. Even trace water in the bottle converts the reagent to acetic acid.
-
Impact: Acetic acid is a much weaker electrophile. Using hydrolyzed reagent leads to incomplete derivatization and introduces interfering NMR signals (Acetic acid methyl
ppm vs. Anhydride methyl ppm).
Part 2: Supplier Landscape & Sourcing Strategy
The market for stable isotopes is consolidated. The following suppliers are validated sources for high-enrichment Methyl-13C acetic anhydride.
Table 1: Comparative Supplier Analysis
| Supplier | Product Code | Enrichment | CAS No. (Labeled) | Packaging Options | Notes |
| Cambridge Isotope Laboratories (CIL) | CLM-1160 | 99% | 17830-01-2 | 0.5g, 1g, 5g | Preferred Source. Industry standard for isotopic purity.[6] High stock reliability. |
| Sigma-Aldrich (Merck) | 487848 | 99% | 98006-45-2* | 250mg, 1g | Good availability through global distribution. Note: Cites different CAS registry but same molecule. |
| Isotec (Sigma) | (See above) | 99% | 98006-45-2 | Custom | Bulk synthesis division of Sigma. Best for kg-scale GMP requirements. |
| Eurisotop | CLM-1160 | 99% | 17830-01-2 | Varies | Major European distributor for CIL products. |
Sourcing Insight: While Sigma and CIL are the primary manufacturers, the CAS number discrepancy (17830-01-2 vs 98006-45-2) is a registry artifact; both refer to the 2,2'-
isotopomer. Always verify the structure () explicitly in the Certificate of Analysis (CoA) to avoid purchasing the 1,1' (carbonyl) labeled version.
Part 3: Experimental Application (The "How-To")
3.1 Core Workflow: Quantitative Derivatization for NMR
This protocol utilizes Methyl-13C acetic anhydride to determine the number of exchangeable protons (alcohols/amines) in a complex natural product or drug metabolite.
Mechanism: Nucleophilic Acyl Substitution. Reagents:
-
Substrate (Dry, ~5-10 mg)
-
Methyl-13C Acetic Anhydride (1.5 - 5.0 equivalents per site)
-
Pyridine-d5 (Solvent/Base) or DMAP (Catalyst)
Protocol:
-
Drying: Lyophilize the substrate to remove trace water.
-
Dissolution: Dissolve substrate in 0.6 mL Pyridine-d5 in an NMR tube.
-
Reference Scan: Acquire a baseline
NMR spectrum. -
Addition: Add Methyl-13C Acetic Anhydride (via syringe through septum).
-
Reaction: Allow to react at RT for 30-60 mins (monitor via NMR).
-
Detection: Acquire
NMR (inverse gated decoupling for quantification).
Data Interpretation:
-
Signal: You will observe intense singlets in the 20.0 – 24.0 ppm range.
-
Counting: The number of distinct
-methyl peaks corresponds to the number of chemically distinct acetylated sites. -
Chemical Shift Logic:
-
O-Acetyl (Alcohols):
~ 21.0 - 22.0 ppm -
N-Acetyl (Amines):
~ 22.5 - 23.5 ppm -
S-Acetyl (Thiols):
~ 30.0 ppm (distinctly downfield)
-
3.2 Visualization: The Acetylation Logic Flow
Figure 1: Logical flow of the Methyl-13C acetylation experiment for structural elucidation.
Part 4: Handling, Storage & Self-Validation
To ensure scientific integrity, you must treat the reagent as a dynamic system that degrades over time.
4.1 The Self-Validating QC Protocol
Before using a stored bottle of Methyl-13C acetic anhydride for a critical experiment, perform this 5-minute check:
-
Take an Aliquot: Withdraw 10
L of the reagent under inert gas. -
Dilute: Mix with 0.5 mL
. -
Run 1H NMR:
-
Pass Criteria: A sharp singlet at 2.20 ppm (Anhydride methyl).
-
Fail Criteria: Appearance of a singlet at 2.10 ppm (Acetic acid methyl) exceeding 5% integral intensity.
-
Action: If Acid > 5%, redistill or add excess reagent to compensate, but beware of pH changes.
-
4.2 Storage Decision Matrix
Figure 2: Storage decision matrix to prevent isotopic reagent degradation.
References
-
Cambridge Isotope Laboratories. Acetic anhydride (2,2'-13C2, 99%) Product Specification.[2][4][6] CIL Catalog. Link
-
Sigma-Aldrich. Acetic anhydride-2,2'-13C2 Product Sheet. Merck KGaA. Link
-
Diercks, T., Coles, M., & Kessler, H. (2001). Applications of NMR in drug discovery.[8][9][10] Current Opinion in Chemical Biology, 5(3), 285-291. Link
-
Fesik, S. W. (1993). NMR structure-based drug design.[8] Journal of Biomolecular NMR, 3(3), 261-269. (Contextualizing isotopic labeling in FBDD).
Sources
- 1. Acetic anhydride | Sigma-Aldrich [sigmaaldrich.com]
- 2. isotope.com [isotope.com]
- 3. Acetic anhydride-2,2 -13C2 13C 99atom 98006-45-2 [sigmaaldrich.com]
- 4. Cambridge Isotope Laboratories ACETIC ANHYDRIDE (2,2'-13C2, 99%), 0.25 | Fisher Scientific [fishersci.com]
- 5. Acetic-2-13C acid, anhydride | C4H6O3 | CID 12196115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
